甲酸甲酯 (2-(羟甲基)-3-甲基苯基)氨基甲酸酯

描述

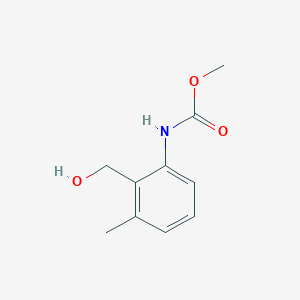

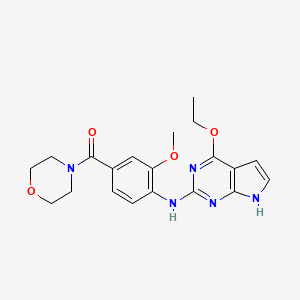

“Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate” is a carbamate derivative. Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . They are known for their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .

Synthesis Analysis

Carbamates can be synthesized through various methods. One common method involves the reaction of amines with carbon dioxide, forming carbamates in the presence of cesium carbonate and TBAI . Another method involves the reaction of carbonylimidazolide in water with a nucleophile . These methods offer mild reaction conditions and short reaction times .Molecular Structure Analysis

The molecular structure of carbamates, including “Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate”, involves a carbamate group (>N−C(=O)−O−) derived from carbamic acid .Chemical Reactions Analysis

Carbamates undergo various chemical reactions. For instance, they can be hydrolyzed with an alkaline solution to yield fluorescent species . They can also react with ammonia to form carbamates .Physical And Chemical Properties Analysis

Carbamates, including “Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate”, are generally stable compounds . They have good chemical and proteolytic stability, and they can penetrate cell membranes .科学研究应用

毒性和环境健康

已研究了氨基甲酸酯类化合物(包括与甲基(2-(羟甲基)-3-甲基苯基)氨基甲酸酯类似的化合物)的毒理作用。例如,Vandekar 对氨基甲酸酯类杀虫剂甲萘威和其他氨基甲酸酯类杀虫剂的研究评估了它们在害虫防治中的安全性,强调了评估对人类和环境的毒理风险的重要性 (Vandekar, 1965)。

药代动力学和代谢

人类对氨基甲酸酯类的代谢一直是人们关注的领域,研究确定了代谢物并探索了这些化合物的药代动力学。例如,Horie 和 Bara 分析了 3-苯基丙基氨基甲酸酯的人尿代谢物,揭示了氨基甲酸酯类化合物代谢的见解 (Horie & Bara, 1978)。这项研究与了解甲基(2-(羟甲基)-3-甲基苯基)氨基甲酸酯的代谢方式及其对人类健康潜在影响相关。

神经系统影响

氨基甲酸酯类化合物对神经系统的影响,特别是通过抑制乙酰胆碱酯酶,一直是研究的关键领域。Lotti 和 Moretto 讨论了与氨基甲酸酯中毒相关的多发性神经病变病例,强调了了解与接触氨基甲酸酯相关的风险的重要性 (Lotti & Moretto, 2006)。

风险评估和个体易感性

评估个体对氨基甲酸酯类化合物影响的易感性对于职业和环境健康中的风险评估至关重要。Leng 和 Lewalter 对杀虫剂接触的研究强调了在评估氨基甲酸酯类化合物的风险时考虑个体易感性差异的重要性 (Leng & Lewalter, 1999)。

安全和危害

未来方向

Carbamates have received much attention in recent years due to their stability and ability to penetrate cell membranes . They are being used in various fields of medicine and are expected to play an important role in modern drug discovery and medicinal chemistry . Future research may focus on developing new synthesis methods and exploring further applications of carbamates .

属性

IUPAC Name |

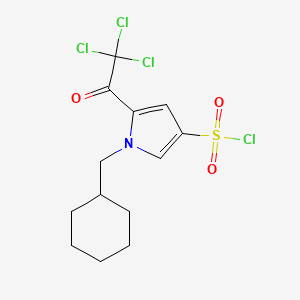

methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-4-3-5-9(8(7)6-12)11-10(13)14-2/h3-5,12H,6H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALYNNPXLWTXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)

![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)

![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)

![5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole](/img/structure/B2725303.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2725307.png)